![molecular formula C14H17N5O3 B1520528 {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid CAS No. 915922-69-9](/img/structure/B1520528.png)
{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid
Overview
Description
{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid is a complex organic compound that features a morpholine ring, a phenyl group, a tetrazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Morpholine Ring: This step involves the reaction of diethanolamine with an appropriate alkylating agent.
Coupling of the Tetrazole and Morpholine Derivatives: This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- (4-Benzyl-morpholin-2-yl)-acetic acid
- (4-Benzyl-morpholin-3-yl)-acetic acid
- (4-Benzyl-morpholin-2-yl)-acetic acid methyl ester
Comparison: {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid is unique due to the presence of the tetrazole ring, which is not found in the similar compounds listed above. This structural difference can lead to distinct chemical properties and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[5-[morpholin-4-yl(phenyl)methyl]tetrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12(21)10-19-14(15-16-17-19)13(11-4-2-1-3-5-11)18-6-8-22-9-7-18/h1-5,13H,6-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGZMJZBWYCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=NN=NN3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672518 | |
| Record name | {5-[(Morpholin-4-yl)(phenyl)methyl]-1H-tetrazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-69-9 | |
| Record name | 5-(4-Morpholinylphenylmethyl)-1H-tetrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-[(Morpholin-4-yl)(phenyl)methyl]-1H-tetrazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)
![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)
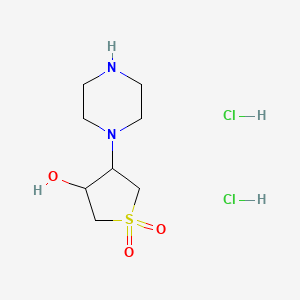
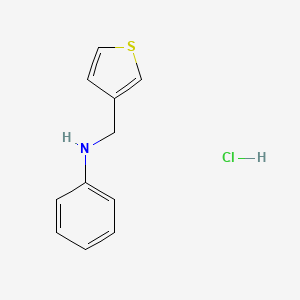
![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
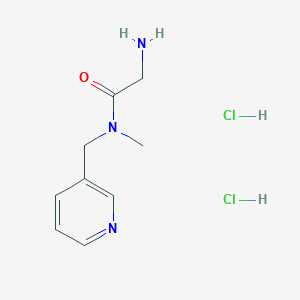
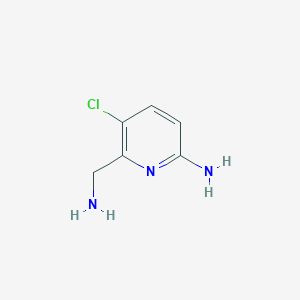
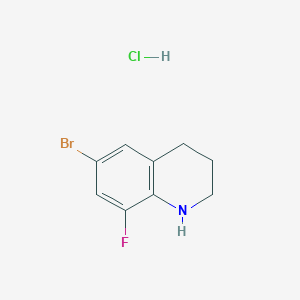
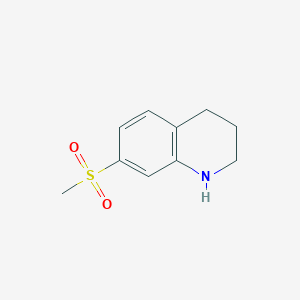
![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)
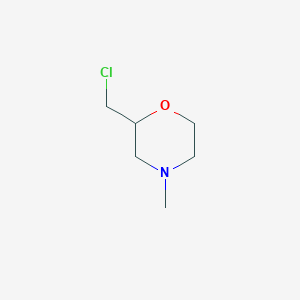
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)

